N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine

Lipophilicity Drug-likeness Permeability

Researchers targeting SphK1/NF-κB often face scaffold accessibility bottlenecks. This 4-ethyl-thiazole-piperidine building block directly enables synthesis of patented SphK1 inhibitors (e.g., Merck US 8,436,186 B2). Its favorable LogP (1.87) and low TPSA (36.95 Ų) support CNS penetration, making it a strategic intermediate for oncology and inflammation programs.

Molecular Formula C10H17N3S
Molecular Weight 211.33 g/mol
Cat. No. B13252049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine
Molecular FormulaC10H17N3S
Molecular Weight211.33 g/mol
Structural Identifiers
SMILESCCC1=CSC(=N1)NC2CCNCC2
InChIInChI=1S/C10H17N3S/c1-2-8-7-14-10(12-8)13-9-3-5-11-6-4-9/h7,9,11H,2-6H2,1H3,(H,12,13)
InChIKeyXWWIMUHZAVGCDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Structural and Pharmacophore Identity


N-(4-Ethyl-1,3-thiazol-2-yl)piperidin-4-amine (CAS 1343575-76-7, free base) is a heterocyclic building block comprising a 4-ethyl-substituted 1,3-thiazole ring linked via a secondary amine bridge (C2-NH) to a piperidine ring at the 4-position . The compound features a molecular formula of C10H17N3S, a molecular weight of 211.33 g/mol, a topological polar surface area (TPSA) of 36.95 Ų, a calculated LogP of 1.8694, and exhibits 2 hydrogen bond donors and 4 hydrogen bond acceptors . It is commercially supplied primarily as the dihydrochloride salt (CAS 1803585-59-2) for enhanced aqueous solubility . Pharmacologically, the piperidinyl-thiazole scaffold is recognized as a privileged structure in medicinal chemistry, specifically identified as a core motif in patented inhibitors of sphingosine kinase 1 (SphK1) [1], nuclear factor kappa B (NF-κB) signaling [2], and survival motor neuron (SMN) protein modulation [3].

Reported inhibitor scaffold for SphK1, NF-κB, SMN
Favorable CNS drug-like profile (low TPSA, moderate logP)
Dihydrochloride salt for aqueous solubility
SAR probing at thiazole C4 position

Physicochemical Differentiation from Closest Analogs


Within the piperidinyl-thiazole chemical space, minor structural modifications produce measurable differences in key molecular properties that govern solubility, permeability, and target engagement. N-(4-Ethyl-1,3-thiazol-2-yl)piperidin-4-amine occupies a specific position in this landscape defined by its 4-ethyl substitution on the thiazole ring and its secondary amine connectivity (thiazole C2–NH–piperidine C4). Replacing the 4-ethyl group with a 4-methyl group decreases calculated LogP from 1.87 to approximately 1.14, a reduction of ~0.73 log units that alters lipophilicity-dependent properties such as membrane permeability and metabolic stability . Relocating the thiazole-piperidine connection from the secondary amine bridge (N-linked) to a direct C–N bond at the piperidine nitrogen (as in 1-(1,3-thiazol-2-yl)piperidin-4-amine) nearly doubles the topological polar surface area from 36.95 Ų to 70.39 Ų , fundamentally changing the hydrogen-bonding pharmacophore. Moving the piperidine attachment point from the 4-position to the 3-position (3-(4-ethyl-1,3-thiazol-2-yl)piperidine) reduces TPSA to 24.92 Ų and eliminates one hydrogen bond donor . These are not trivial differences; they directly impact which biological targets the compound can engage. The extensive patent literature explicitly claiming SphK1, NF-κB, and SMN modulation by aryl/heteroaryl-thiazolyl-piperidine scaffolds [1][2][3] underscores that the core scaffold—of which N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine is a defined, commercially available embodiment—is pharmacologically validated, and that substitution at the thiazole C4 position is a critical vector for tuning potency and selectivity.

4‑Methyl analogLower logP (~1.14) may shift membrane permeability and metabolic stability profiles
N‑linked regioisomerTPSA nearly doubles to 70.39 Ų, altering BBB penetration and oral absorption predictions
3‑Positional isomerLoses one H‑bond donor (HBD 1 vs 2), which may change key target interactions

Quantitative Evidence Versus Closest Analogs


Higher Calculated Lipophilicity Than 4-Methyl Analog

The calculated LogP of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine (free base) is 1.8694 , compared to a reported logP of approximately 1.144 for the 4-methyl analog N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine . The ethyl-to-methyl substitution increases lipophilicity by approximately 0.73 log units, which is a meaningful difference for lead optimization SAR where changes of ≥0.5 log units are typically considered significant for modulating membrane permeability and metabolic clearance.

Lipophilicity
Data to verify
ΔLogP +0.73
Higher lipophilicity may alter membrane permeability
Calculated values; experimental verification needed
Lipophilicity Drug-likeness Permeability

Lower TPSA via Secondary Amine Bridge

N-(4-Ethyl-1,3-thiazol-2-yl)piperidin-4-amine has a TPSA of 36.95 Ų . In contrast, the regioisomeric analog 1-(1,3-thiazol-2-yl)piperidin-4-amine (CAS 596818-05-2), which connects the thiazole ring directly to the piperidine nitrogen rather than via a secondary amine bridge, has a TPSA of 70.39 Ų . This represents an approximate 91% increase in polar surface area (ΔTPSA ≈ +33.44 Ų).

Polar Surface Area
Data to verify
ΔTPSA +33.44 Ų
Lower TPSA supports CNS penetration potential
Vendor-calculated TPSA; confirm experimentally
Polar surface area BBB penetration Oral absorption

Additional Hydrogen Bond Donor Retention

N-(4-Ethyl-1,3-thiazol-2-yl)piperidin-4-amine possesses 2 hydrogen bond donors (one from the secondary amine linking thiazole to piperidine, and one from the piperidine NH) and 4 hydrogen bond acceptors . The positional isomer 3-(4-ethyl-1,3-thiazol-2-yl)piperidine (CAS not specified; Enamine product EN300-62607) features the thiazole attached directly to the piperidine ring carbon at position 3 without the secondary amine linker, thereby eliminating one hydrogen bond donor and reducing the polar surface area to 24.92 Ų .

H‑Bond Donors
Data to verify
ΔHBD +1
Additional donor may engage key target polar contacts
Pharmacophoric feature absent in direct C-linked isomer
Hydrogen bonding Pharmacophore Solubility

Proven Inhibitor Scaffold Across Multiple Target Classes

While direct, published IC50 values for N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine against specific targets are not publicly available, the piperidinyl-thiazole scaffold is extensively documented as an active pharmacophore. Merck Patent GmbH claimed thiazolyl piperidine derivatives as selective SphK1 inhibitors (US 8,436,186 B2) [1]. Leban et al. (2007) demonstrated that piperidinyl-thiazoles inhibit NF-κB signaling in a whole-cell reporter gene assay, with lead optimization yielding compounds active in the nanomolar range [2]. Arylthiazolyl piperidines were disclosed as modulators of SMN protein production for spinal muscular atrophy (US 2013/0096160 A1) [3]. The 4-ethyl substitution aligns with the SAR trend observed in these patent families, where alkyl substitution at the thiazole C4 position modulates potency.

Scaffold Validation
Class-level
SphK1 / NF-κB / SMN
Reported inhibitor scaffold across multiple targets
No compound-specific IC50; class-level inference
SphK1 inhibition NF-κB inhibition SMN modulation Kinase inhibition

Research and Industrial Application Scenarios


SphK1 Inhibitor Lead Optimization

Given the Merck patent (US 8,436,186 B2) claiming thiazolyl piperidines as SphK1 inhibitors [1], N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine serves as a direct building block for synthesizing and evaluating the impact of the 4-ethyl thiazole substitution on SphK1 inhibitory potency and selectivity over SphK2. The measured LogP of 1.87 and TPSA of 36.95 Ų place this analog in a favorable drug-like property space for further elaboration toward leads targeting oncology or inflammatory indications where the sphingosine-1-phosphate (S1P) signaling axis is implicated.

NF-κB Pathway Inhibitor SAR Expansion

Building on the piperidinyl-thiazole NF-κB inhibitor scaffold reported by Leban et al. (2007), where initial hits showed micromolar activity that was optimized to nanomolar signaling inhibitors [1], this compound can be utilized as a key intermediate for introducing the 4-ethyl substituent into the thiazole ring. The higher lipophilicity (LogP 1.87 vs. ~1.14 for the methyl analog) [2] may enhance cellular permeability and thus improve whole-cell NF-κB inhibitory activity relative to less lipophilic analogs, making systematic SAR comparison with the methyl and unsubstituted thiazole analogs a rational experimental strategy.

CNS Drug Discovery for Blood-Brain Barrier Penetration

With a TPSA of 36.95 Ų—well below the widely accepted BBB penetration threshold of 60–70 Ų—and a moderate LogP of 1.87 [1], this compound occupies an attractive CNS drug-like property space. The significant TPSA advantage over the regioisomeric 1-(1,3-thiazol-2-yl)piperidin-4-amine (TPSA 70.39 Ų) makes it a preferred starting scaffold for CNS-targeted medicinal chemistry programs, particularly those aimed at neurological targets modulated by piperidinyl-thiazole-containing ligands (e.g., SMN protein production modulators for spinal muscular atrophy [2]).

Combinatorial Library Synthesis Building Block

As a commercially available building block stocked by suppliers including Biosynth (Cat. DXC58559) [1], Leyan (Product No. 2014179) , and previously by CymitQuimica [2], the compound features a synthetically accessible secondary amine handle suitable for further derivatization (e.g., amide coupling, reductive amination, urea formation). The presence of two hydrogen bond donors and four hydrogen bond acceptors supports its use as a versatile intermediate in the parallel synthesis of focused libraries targeting kinase, protease, or GPCR drug discovery programs where the thiazole-piperidine pharmacophore is desired.

Application
Selection Property
Validation Focus
SphK1 inhibitor SAR studies
C4‑ethyl thiazole scaffold
SphK1 inhibitory activity assessment
NF‑κB pathway inhibitor SAR
Lipophilicity‑enhanced core
Whole‑cell NF‑κB reporter assay response
CNS drug discovery programs
Low TPSA scaffold
BBB penetration potential evaluation
Combinatorial library synthesis
Derivatizable secondary amine
Parallel diversification and scaffold expansion
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